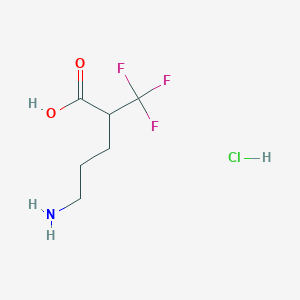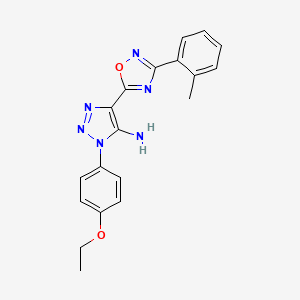
1-(4-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles, which are structurally related to the compound of interest, has been reported using a general and efficient method. This method involves the reaction of ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate with anilines or amines through a one-pot process. The process includes formimidamide formation followed by a thermal monocyclic rearrangement, resulting in good to excellent yields of the desired triazoles. Additionally, the benzoyl protecting group can be removed by sulfuric acid promoted deprotection, which may be relevant for further functionalization of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-(Substituted Amino)-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazol-5-ium-4-ides, has been studied using various techniques. The synthesis strategy for these compounds starts from 3-amino-4-azido-1,2,5-oxadiazole and involves intramolecular thermolytic cyclization. The structure of the synthesized compounds was elucidated using multinuclear NMR spectroscopy and X-ray crystallography. These techniques are crucial for confirming the molecular structure and could be applied to the compound of interest to ensure the correct formation of the triazol-5-amine moiety .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of the triazol-5-amine group. The formation of the triazole ring is typically achieved through cyclization reactions, which can be thermally induced. The presence of substituents on the triazole ring, such as the ethoxyphenyl and o-tolyl groups in the compound of interest, may influence the reactivity and the outcome of the synthesis. The removal of protecting groups and the stability of the compounds under various conditions are also important aspects of the chemical reactions analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one of interest have been characterized. For instance, the fluorescent properties of oxazolone derivatives have been studied, revealing an intense and pH-sensitive emission band. Although the compound of interest does not contain an oxazolone moiety, the analysis of fluorescence properties is relevant for compounds with potential applications in biological imaging or as probes. The thermal stability of related compounds has been assessed using thermogravimetry and differential scanning calorimetry, which are techniques that could also be applied to determine the stability of the compound of interest .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazole, including structures similar to 1-(4-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, demonstrate antimicrobial activities. Synthesis of these compounds and their structural analogs has led to the identification of several derivatives with good or moderate antimicrobial efficacy against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007), (Başoğlu et al., 2013), (Kaneria et al., 2016).
Energetic Material Synthesis
Recent advancements in the synthesis of energetic materials have utilized the structural framework of 1,2,4-triazole and 1,2,4-oxadiazole derivatives. These compounds show promise in the creation of energetic materials with significant detonation performance, highlighting their potential in applications that require high-energy substances (Cao et al., 2020).
Anticancer Activity
Derivatives of 1,2,4-oxadiazole, closely related to the chemical structure of interest, have been synthesized and tested for anticancer activity. They have shown good to moderate efficacy against various human cancer cell lines, indicating the potential of these compounds in cancer treatment and drug development (Yakantham et al., 2019).
Nematocidal Activity
Novel derivatives containing 1,2,4-oxadiazole and other heterocyclic components have been evaluated for their nematocidal activity, with some showing promising results against specific nematode species. This opens up possibilities for the development of new nematocidal agents (Liu et al., 2022).
properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-26-14-10-8-13(9-11-14)25-17(20)16(22-24-25)19-21-18(23-27-19)15-7-5-4-6-12(15)2/h4-11H,3,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGHQTNCCVBXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)
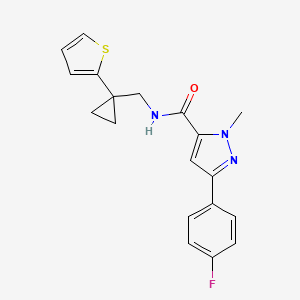

![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)
![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)
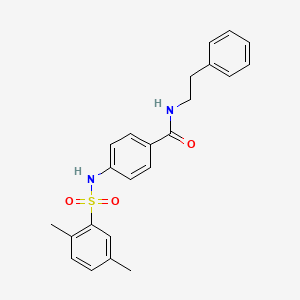
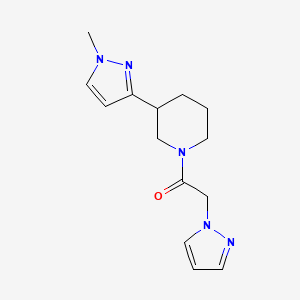
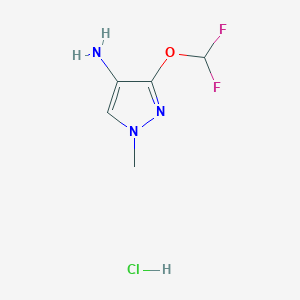
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)
![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)
